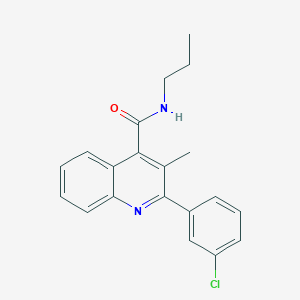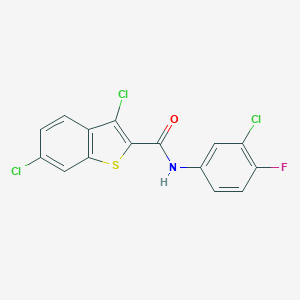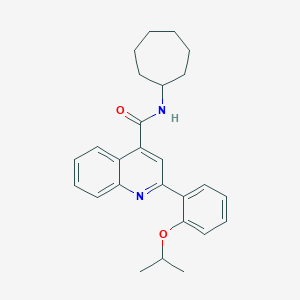![molecular formula C23H30N2O6 B444771 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444771.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is an organic compound with the molecular formula C23H30N2O6 It is a complex molecule featuring a piperazine ring substituted with a benzyl group and a methanone group, both of which are further substituted with methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the addition of methoxy groups. Common synthetic routes may involve:
Formation of Piperazine Ring: Starting from ethylenediamine and diethanolamine, the piperazine ring can be formed through cyclization reactions.
Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Addition of Methoxy Groups: Methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a similar methoxy substitution pattern.
4,4’-Difluorobenzophenone: Another compound with a benzophenone structure but different substituents.
Uniqueness
1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its combination of a piperazine ring with multiple methoxy substitutions, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C23H30N2O6 |
|---|---|
分子量 |
430.5g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-12-17(13-19(14-18)28-2)23(26)25-10-8-24(9-11-25)15-16-6-7-20(29-3)22(31-5)21(16)30-4/h6-7,12-14H,8-11,15H2,1-5H3 |
InChIキー |
WEBCPYCAVWBQTF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


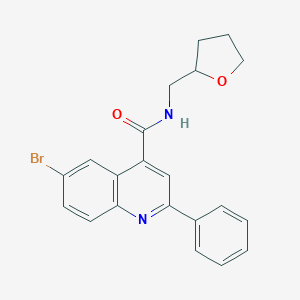
![ethyl 2-{[3-(anilinocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444691.png)
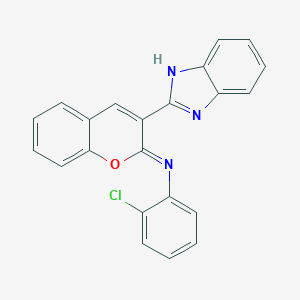
![(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE](/img/structure/B444695.png)
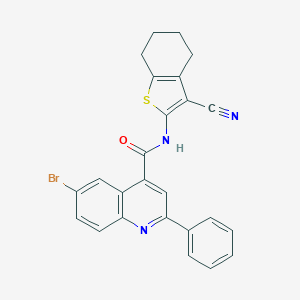
![Ethyl 4-{[(2z)-3-(1h-benzimidazol-2-yl)-6-methoxy-2h-chromen-2-ylidene]amino}benzoate](/img/structure/B444699.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444702.png)
![(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B444703.png)
![N~3~-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444704.png)
![N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B444707.png)
